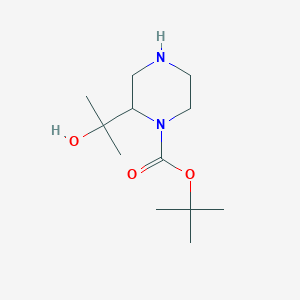
Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 . It has a molecular weight of 244.33 .
Physical And Chemical Properties Analysis
This compound should be stored in a dark place, sealed in dry, at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized through various methods, including X-ray diffraction studies, which confirm its molecular structure. These studies offer insights into the compound's chemical properties and potential for further chemical modifications (Sanjeevarayappa et al., 2015).
Further research has led to the development of derivatives of N-Boc piperazine, highlighting the versatility of the core structure for generating compounds with potential antibacterial and antifungal activities. This illustrates the compound's utility as a scaffold for the development of new chemical entities (Kulkarni et al., 2016).
Biological Evaluation
- Some derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, demonstrating the compound's relevance in developing potential therapeutic agents. However, the activities varied, suggesting the importance of structural modifications for optimizing biological effectiveness (Sanjeevarayappa et al., 2015).
Advanced Applications
The compound and its derivatives have been explored as intermediates in the synthesis of biologically active molecules, underscoring their significance in medicinal chemistry and drug development processes. This includes the synthesis of compounds with potential antiepileptic activity, showcasing the broad applicability of the tert-butyl piperazine scaffold (Marona et al., 1998).
Innovative uses in the field of material science have also been reported, such as the potential role of piperazine-based Good’s buffers in separating azeotropic mixtures, indicating the compound's utility beyond biomedical applications (Taha, 2016).
properties
IUPAC Name |
tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-8-9(14)12(4,5)16/h9,13,16H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLIDHMCHOKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644770.png)



![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)
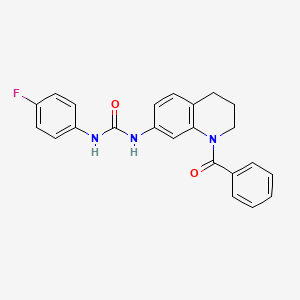
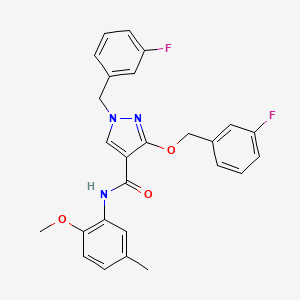
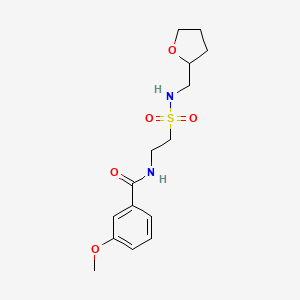
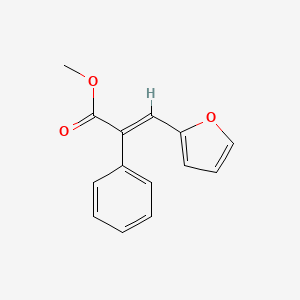

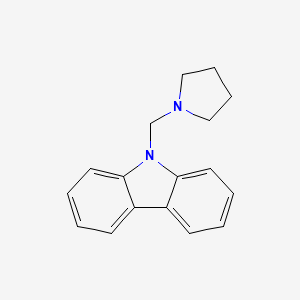
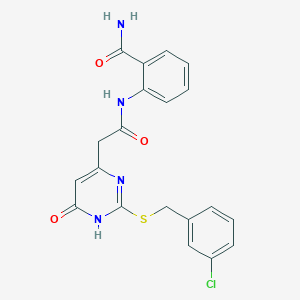
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)